molecular formula C8H7FO2 B150902 2-Fluorophenylacetic acid CAS No. 451-82-1

2-Fluorophenylacetic acid

Cat. No. B150902
CAS RN: 451-82-1
M. Wt: 154.14 g/mol
InChI Key: RPTRFSADOICSSK-UHFFFAOYSA-N
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Description

2-Fluorophenylacetic acid is a chemical compound that has been studied for various applications, including its use as a chiral derivatizing agent. This compound has been synthesized from phenylglycine through a fluorodeamination reaction in a HF-pyridine mixture, and it can be used to determine the enantiomeric excess of secondary alcohols or primary amines by 19F NMR spectroscopy .

Synthesis Analysis

The synthesis of 2-fluorophenylacetic acid and its derivatives has been explored in several studies. One method involves the conversion of 2-diethoxyphosphoryl-2-fluoroacetic acid into a lithium α-lithiocarboxylate dianion, which is then used in the Horner reaction to produce various 2-fluoro-2-alkenoic acids . Another study describes the synthesis of a related compound, 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid, through a series of reactions starting from p-methylaniline and chloroacetic chloride .

Molecular Structure Analysis

The molecular structure of 2-fluorophenylacetic acid derivatives has been characterized using various techniques. For instance, the crystal structure of a fluorinated α-aminonitrile compound has been determined using single-crystal X-ray diffraction, and the equilibrium geometry has been analyzed using DFT-B3LYP/6-311++G(d,p) method . Similarly, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate has been solved, revealing an orthorhombic space group and an intramolecular N–H…O hydrogen bond .

Chemical Reactions Analysis

The reactivity of 2-fluorophenylacetic acid derivatives has been studied through various molecular descriptors and reactivity surfaces. For example, the reactivity of the α-aminonitrile compound mentioned earlier has been explained using local and global molecular descriptors, and a molecular docking study has been carried out to understand its interaction with the indoleamine 2,3-dioxygenase enzyme . Additionally, the enantioselective hydrolysis of 2-fluoro-2-arylacetic acid derivatives has been performed using Candida rugosa lipase, with improved enantioselectivity achieved by treating the enzyme with 2-propanol solution .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluorophenylacetic acid derivatives have been characterized through various spectroscopic methods. The use of 2-fluoro-2-phenylacetic acid as a chiral derivatizing agent has been demonstrated by distinguishing enantiomers of alcohols using fluorine NMR spectroscopy, with the fluorine chemical shifts showing a linear relationship with the Hammet σ parameter of substituents . Vibrational and NMR analyses have also been performed to compare calculated spectra with experimental observations .

Scientific Research Applications

Fluorescent Amino Acids and Protein Study

2-Fluorophenylacetic acid has been employed in the development of fluorescent amino acids, serving as a crucial component in the study of protein structure, dynamics, and interactions. For instance, it has been used in the biosynthetic incorporation of low-molecular-weight fluorophores into proteins for monitoring protein unfolding and facilitating biochemical and cellular studies of protein structure and function (Summerer et al., 2006). Additionally, fluorescent amino acids, including those derived from 2-fluorophenylacetic acid, are crucial in chemical biology for tracking protein-protein interactions and imaging nanoscopic events in living cells (Cheng, Kuru, Sachdeva, & Vendrell, 2020).

Chiral Analysis and NMR Spectroscopy

The compound has been used as a chiral derivatizing agent in enantiomeric analysis. This application is particularly relevant in the distinction of enantiomers of alcohols and secondary alcohols using 19F NMR spectroscopy, thereby aiding in the determination of the configuration of these substances (Barrelle & Hamman, 1991).

Reactivity and Acidity Studies

In the field of chemistry, 2-fluorophenylacetic acid has been the subject of studies focusing on its reactivity, acidity, and vibrational spectra. Such research provides insights into the structural and electronic properties of halogenated phenylacetic acids, which are important for understanding their behavior in various chemical contexts (Srivastava, Baboo, Narayana, Sarojini, & Misra, 2015).

Environmental Microbiology

2-Fluorophenylacetic acid has been studied in environmental microbiology, particularly in its metabolism by specific microorganisms. For example, research on Pseudomonas species has revealed how these bacteria metabolize and degrade p-fluorophenylacetic acid, releasing organic fluorine as fluoride and leading to the identification of several metabolic intermediates (Harper & Blakley, 1971).

Magnetic Properties in Compound Synthesis

In the synthesis of novel compounds, particularly those involving copper, 2-fluorophenylacetic acid derivatives have been used to study the magnetic properties and structural parameters of these compounds. This research is significant in materials science for understanding and developing new materials with specific magnetic properties (Liu et al., 2017).

Alzheimer's Disease Research

2-Fluorophenylacetic acid has also been involved in the synthesis of potent BACE1 inhibitors, which are relevant in the context of Alzheimer's Disease research. Its derivatives are utilized in the development of efficient synthesis methods for compounds that could potentially treat this disease (Zhou, Malamas, & Robichaud, 2009).

Safety And Hazards

2-Fluorophenylacetic acid is classified as a skin irritant (Category 2), H315 according to the GHS Classification. It causes skin irritation and may cause respiratory irritation .

Future Directions

2-Fluorophenylacetic acid is mainly used as a pharmaceutical intermediate . It has potential for engineering bacterial defluorination of non-natural substrates within limits posed by fluoride stress .

Relevant Papers One relevant paper found discusses how Pseudomonas putida ATCC 12633 was engineered to express a defluorinase enzyme from Delftia acidovorans strain B that had high activity in producing growth-supporting alcohols from organofluorinated compounds of xenobiotic origin .

properties

IUPAC Name

2-(2-fluorophenyl)acetic acid
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InChI

InChI=1S/C8H7FO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTRFSADOICSSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1060007
Record name Benzeneacetic acid, 2-fluoro-
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Molecular Weight

154.14 g/mol
Source PubChem
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Product Name

2-Fluorophenylacetic acid

CAS RN

451-82-1
Record name (2-Fluorophenyl)acetic acid
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Record name 2-Fluorophenylacetic acid
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Record name Benzeneacetic acid, 2-fluoro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
86
Citations
M Apparu, YB Tiba, PM Léo, S Hamman… - Tetrahedron …, 2000 - Elsevier
… We used the chloride of 2-fluorophenylacetic acid. For … Mosher's acid and with 2-fluorophenylacetic acid, contrary to what … of (R)-2-fluorophenylacetic acid in the presence of DCC and …
Number of citations: 38 www.sciencedirect.com
H Xu, Q Wang, J Zhu, J Deng, L Cun, X Cui… - Organic & …, 2005 - pubs.rsc.org
… Racemic α-chloro-2-chlorophenylacetic acid (HL 4 ) and α-chloro-2-fluorophenylacetic acid (HL 5 ) can be resolved by the same method, while the yields and selectivities were slightly …
Number of citations: 21 pubs.rsc.org
GJ Perpétuo, J Janczak - Journal of Molecular Structure, 2018 - Elsevier
… Crystallization of melamine with 2-fluorophenylacetic acid yield hydrated ionic … H⋯O with deprotonated and neutral 2-fluorophenylacetic acid units and water molecules forming ribbon. …
Number of citations: 7 www.sciencedirect.com
IKP Tan, JM Fernández-Cañón, A Reglero… - Applied microbiology …, 1993 - Springer
… For Hl107 the most inhibitory compounds were 3-hydroxyphenylacetic acid (effecting 52.6% transport) and 2-fluorophenylacetic acid (effecting 55.6% transport) (Table 3). Despite the …
Number of citations: 8 link.springer.com
K Tenza, JS Northen, D O'Hagan… - Beilstein Journal of …, 2005 - beilstein-journals.org
… For the asymmetric reaction, N-allyl-(S)-2-(methoxymethyl)pyrrolidine was treated with either 2-fluoropropionyl chloride or 2-fluorophenylacetic acid chloride under similar conditions …
Number of citations: 11 www.beilstein-journals.org
T Odebode - 2015 - search.proquest.com
… study, a few phenylacetic acid derivatives have been microwave synthesized, however we have only tested 2-fluorophenylacetic acid (2-FAA). The other two tested (Phenylacetic acid (…
Number of citations: 2 search.proquest.com
S Mai, Y Zhao, Q Song - Organic & Biomolecular Chemistry, 2016 - pubs.rsc.org
… We then examined the reaction of 2-fluorophenylacetic acid (1a′) with a variety of benzimidazoles. The derivatives 2a–2d with electron-donating groups on the benzene ring gave the …
Number of citations: 17 pubs.rsc.org
F Zhang, JZ Song - Tetrahedron letters, 2006 - Elsevier
… acetal derived from 2-fluorophenylacetic acid gave the desired 2-fluoro-2-(2-fluorophenyl)-acetic acid in only ∼70% conversion and approximately 30% 2-fluorophenylacetic acid was …
Number of citations: 22 www.sciencedirect.com
H Senboku, Y Yamauchi, T Fukuhara… - ECS Meeting …, 2006 - iopscience.iop.org
… It was found that EC of 3 could also take place efficiently under similar conditions to give 2-fluorophenylacetic acid 4 in 93% yield. It is noteworthy that even though 3 has only two …
Number of citations: 0 iopscience.iop.org
H Shimizu, T Saito… - Advanced Synthesis & …, 2003 - Wiley Online Library
… 1,1'-Carbonylbis-1H-imidazole (23.0 g, 142 mmol) was added to a solution of 2-fluorophenylacetic acid (20.0 g, 129 mmol) in acetonitrile (30 mL) at room temperature. After stirring for 1 …
Number of citations: 68 onlinelibrary.wiley.com

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